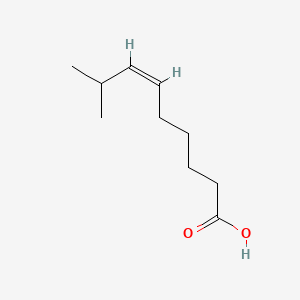

(Z)-8-methylnon-6-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-8-methylnon-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALSPDXYQHUHA-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420772 | |

| Record name | (Z)-8-methylnon-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-25-2, 31467-60-4 | |

| Record name | (Z)-8-methylnon-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6Z)-8-methylnon-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Branched Chain Fatty Acid Research

(Z)-8-methylnon-6-enoic acid belongs to the class of branched-chain fatty acids (BCFAs), which are characterized by one or more alkyl branches on their carbon skeleton. creative-proteomics.com BCFAs are commonly found in various organisms, from bacteria to mammals, and play essential roles in numerous metabolic processes. researchgate.netnih.gov They are known to influence the fluidity of cell membranes and are involved in metabolic regulation, energy homeostasis, and immune modulation. creative-proteomics.comnih.govdellait.com

Specifically, this compound is a monomethyl BCFA, meaning it has a single methyl group as its branch. These types of fatty acids are often derived from branched-chain amino acids. mdpi.com In the case of 8-methylnon-6-enoic acid, it is a derivative of the leucine (B10760876)/valine pathway. nih.gov Research into BCFAs has highlighted their potential health benefits, including anti-inflammatory and neuroprotective actions, making the study of individual BCFAs like this compound an active area of investigation. researchgate.netnewenglanddairy.com

Significance in Natural Product Chemistry and Biosynthesis Studies

Established Synthetic Pathways for this compound and its Stereoisomers

The synthesis of this compound and its stereoisomers can be achieved through several established routes, often focusing on the stereoselective formation of the double bond.

Stereoselective Approaches to Unsaturated Fatty Acids

Stereoselective synthesis is crucial for obtaining the desired (Z)-isomer of 8-methylnon-6-enoic acid. One common method involves the Wittig reaction. For instance, the reaction of 6-carboxyhexyl-triphenylphosphonium bromide with isobutyraldehyde (B47883) in the presence of a base like sodium hydride can produce this compound. google.com The choice of solvent and reaction conditions is critical for maximizing the yield of the Z-isomer. researchgate.net Horner-Wadsworth-Emmons reactions also offer a pathway to stereoselectively synthesize α,β-unsaturated esters, which can be further modified to yield the desired fatty acid. researchgate.net

Another key aspect is the potential for isomerization. The (Z)-isomer can be converted to the (E)-isomer (trans-8-methylnon-6-enoic acid) through treatment with nitrous acid, a reaction that is important in the synthesis of certain capsaicinoids. google.comresearchgate.net

Alternative Synthetic Routes and Methodological Innovations

Alternative synthetic strategies for unsaturated fatty acids often focus on improving efficiency and scalability. One such approach involves the use of organocatalysis for the synthesis of chiral terminal epoxides, which can then be converted to unsaturated fatty acids through steps like alkynylation and subsequent reduction using catalysts like Lindlar's catalyst. mdpi.com

Innovations also include the use of metal-catalyzed reactions. For example, palladium catalysts can be used for the stereoselective isomerization of double bonds in olefinic esters. researchgate.net Furthermore, functionalization across the C=C double bond of unsaturated fatty acids using methods like the ene reaction with formaldehyde, catalyzed by dimethylaluminium chloride, can introduce additional functional groups. aocs.org

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of this compound relies on the availability of suitable precursors. A common starting material is 6-bromocaproic acid, which can be converted to a phosphonium (B103445) salt for use in the Wittig reaction. google.com Another precursor approach involves the thermal decomposition of capsaicin, which can yield 8-methyl-6-nonenoic acid. guidechem.com

Derivatization and Analogue Synthesis Utilizing this compound

This compound serves as a crucial building block for the synthesis of various biologically relevant molecules, particularly capsaicinoid analogs and their derivatives.

Synthesis of Capsaicinoid Analogs and Related Amides

The primary application of this compound is in the synthesis of capsaicinoids. scbt.com The synthesis of capsaicin itself involves the condensation of the corresponding acyl chloride of 8-methyl-trans-6-nonenoic acid with vanillylamine. google.comgoogle.com To obtain the trans isomer required for capsaicin, the (Z)-acid is first isomerized to the (E)-acid. google.comresearchgate.net

The direct amidation of 8-methyl-6-nonenoic acid with vanillylamine can be achieved using enzymatic catalysts like Novozym 435. chemicalbook.com This enzymatic approach offers a milder alternative to traditional chemical methods.

Formation of Esters and Other Biologically Relevant Derivatives

This compound and its derivatives can be used to synthesize various esters. Lipase-catalyzed esterification is a highly efficient method for this purpose. For instance, Novozym 435 has been successfully used to catalyze the esterification of the methyl ester of 8-methylnon-6-enoic acid with vanillyl alcohol to produce vanillyl (Z)-8-methylnon-6-enoate, a capsiate (B39960) analog. This enzymatic reaction often employs molecular sieves to remove methanol (B129727) and drive the equilibrium towards the ester product.

Beyond simple esters, the functional groups of this compound allow for a range of other derivatizations. The carboxylic acid can be reduced to the corresponding alcohol, and the double bond can be subjected to various addition reactions. aocs.org These transformations open up possibilities for creating a diverse library of biologically relevant molecules.

Isomeric Influences on Synthetic Yield and Stereochemistry

Research has demonstrated that the synthesis of specific isomers of unsaturated carboxylic acids like this compound requires carefully designed strategies to control the geometry of the double bond. The choice of synthetic route is critical, as different methodologies can lead to varying ratios of (Z) and (E) isomers, which in turn directly impacts the isolated yield of the desired (Z)-isomer.

A key strategy for achieving high stereoselectivity in favor of the (Z)-isomer involves the use of stereoselective reactions. For instance, the Wittig reaction and its modifications are instrumental in forming carbon-carbon double bonds. The use of semi-stabilized or non-stabilized ylides in aprotic solvents typically favors the formation of the (Z)-alkene. The reaction of such ylides with aldehydes proceeds through a betaine (B1666868) intermediate, and under kinetic control, the formation of the cis-alkene is often preferred.

Furthermore, organometallic coupling reactions have emerged as powerful tools for stereospecific alkene synthesis. For example, the Suzuki coupling of a (Z)-vinyl borane (B79455) with a suitable coupling partner can proceed with retention of the double bond geometry, providing a reliable route to the (Z)-isomer. The yield of these reactions is highly dependent on the catalyst system, ligands, and reaction conditions employed.

The influence of the isomeric configuration is not limited to the formation of the double bond itself but also extends to subsequent reactions. The stereochemistry of the molecule can direct the stereochemical outcome of reactions at other positions, a phenomenon known as diastereoselection. For example, the epoxidation of the double bond in this compound would lead to a cis-epoxide, while the (E)-isomer would yield the trans-epoxide.

The table below presents a comparative analysis of hypothetical synthetic methods for producing 8-methylnon-6-enoic acid, illustrating the impact of stereoselectivity on the product distribution and the effective yield of the (Z)-isomer.

| Synthetic Method | Primary Reagents | (Z):(E) Isomer Ratio | Effective Yield of (Z)-Isomer |

| Non-stereoselective Wittig Reaction | Stabilized ylide, polar protic solvent | 30:70 | 30% |

| Stereoselective Wittig Reaction | Semi-stabilized ylide, aprotic solvent | 95:5 | 95% |

| Suzuki Coupling | (Z)-vinyl borane, Pd catalyst | >98:2 | >98% |

| Alkyne Partial Hydrogenation | Lindlar catalyst, H₂ | >97:3 | >97% |

Biosynthetic Pathways and Metabolic Fates of Z 8 Methylnon 6 Enoic Acid

Elucidation of Biosynthetic Origins in Biological Systems

The biosynthesis of (Z)-8-methylnon-6-enoic acid is intrinsically linked to the metabolism of branched-chain amino acids, a fact substantiated through various analytical techniques that have shed light on its molecular ancestry.

Investigation of Isotopic Distribution Patterns (e.g., Natural Deuterium (B1214612) Abundance Analysis)

A powerful tool for tracing biosynthetic pathways is the analysis of natural isotopic distribution. Quantitative 2H NMR spectroscopy has been employed to determine the site-specific natural abundance of deuterium in the fatty acyl moieties of capsaicinoids, providing insights into the origins of the hydrogen atoms in their structure. researchgate.net By examining methyl 8-methylnonanoate (B15497590), the saturated analogue of the fatty acid precursor, and methyl E-8-methylnon-6-enoate, researchers have observed a non-statistical distribution of deuterium. researchgate.netdocumentsdelivered.com

This analysis revealed an alternating pattern of deuterium content along the carbon chain, suggesting that the hydrogen atoms at positions C3 to C7 originate from different sources, namely the substrate and the surrounding cellular environment. researchgate.net This pattern is a hallmark of the fatty acid synthase (FAS) cycle. Furthermore, the isotopic signature of the terminal isobutyl group is consistent with its origin from the amino acid valine, which is known to be a precursor for branched-chain fatty acids. researchgate.net

Table 1: Site-Specific Deuterium Isotopic Content in Methyl Esters Derived from Capsaicinoids This interactive table provides the relative deuterium-to-protium ratios ((D/H)i) at different carbon positions of methyl 8-methylnonanoate and methyl E-8-methylnon-6-enoate, as determined by quantitative 2H NMR spectroscopy. The data reveals a non-statistical distribution, offering clues to the biosynthetic origins of the hydrogen atoms.

| Carbon Position | Methyl 8-methylnonanoate (D/H)i ratio | Methyl E-8-methylnon-6-enoate (D/H)i ratio |

|---|---|---|

| C2 | 1.00 | 1.00 |

| C3 | 0.95 | 0.98 |

| C4 | 1.10 | 1.08 |

| C5 | 0.93 | 0.95 |

| C6 | 1.12 | - |

| C7 | 0.85 | 0.82 |

| C8 | 1.05 | 1.03 |

| C9/C10 (methyls) | 1.25 | 1.23 |

Data sourced from ChemBioChem 2002, 3, 212-218. researchgate.net

Precursor Incorporation Studies and Metabolic Labeling

The foundational role of branched-chain amino acids in the formation of this compound has been further solidified through precursor incorporation and metabolic labeling experiments. While specific quantitative data for the direct incorporation of labeled precursors into this compound is not extensively detailed in publicly available literature, the broader context of capsaicinoid biosynthesis consistently points to valine and leucine (B10760876) as the primary building blocks. nih.gov

Studies utilizing 13C-labeled precursors, such as 3-13C-pyruvate, have demonstrated the synthesis of 13C-labeled valine and leucine in cell-free systems, highlighting the metabolic pathways that can be harnessed for such investigations. nih.govcopernicus.org The general understanding is that the isobutyl group of this compound is derived from valine or leucine through a series of enzymatic reactions that convert the amino acid into a suitable starter unit for fatty acid synthesis.

Proposed Biosynthetic Routes and Intermediates

The biosynthesis of this compound is a specialized branch of the fatty acid synthesis pathway. The proposed route initiates with the branched-chain amino acid valine. Valine is first converted through a series of enzymatic steps, including the action of branched-chain amino-acid transferase (BCAT) and isovalerate dehydrogenase (IVD), to produce isobutyryl-CoA. nih.gov

This branched-chain starter unit then enters the fatty acid synthase (FAS) complex. Here, it undergoes a series of condensation reactions with malonyl-CoA, with each cycle extending the carbon chain by two carbons. The synthesis of the nine-carbon chain of this compound would require the initial isobutyryl-CoA to undergo three such elongation cycles. The introduction of the cis double bond at the C6 position is believed to be catalyzed by a specific desaturase enzyme.

Enzymatic Mechanisms and Regulatory Elements in Production

The synthesis of this compound is a tightly regulated process, orchestrated by a suite of enzymes whose expression is under the control of a complex network of transcription factors.

Identification and Characterization of Biosynthetic Enzymes

Central to the synthesis of this compound are the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) enzymes. The fatty acid synthase system in plants utilizes several KAS isozymes, each with a specific role in the elongation of the fatty acid chain. nih.gov

β-ketoacyl-ACP synthase III (KASIII) : This enzyme is responsible for the initial condensation reaction, priming the synthesis by combining the starter unit (in this case, likely isobutyryl-CoA) with malonyl-ACP. Studies on KASIII from various organisms have shown that it can exhibit broad substrate specificity, accommodating both straight and branched-chain acyl-CoA substrates. researchgate.net

β-ketoacyl-ACP synthase I (KASI) : Following the initial step by KASIII, KASI takes over the subsequent elongation cycles. It has high activity with acyl-ACP substrates ranging from C4 to C14, making it the key enzyme for building the carbon backbone of this compound. nih.govresearchgate.net

β-ketoacyl-ACP synthase II (KASII) : This enzyme is primarily involved in the final elongation step of long-chain fatty acids, typically converting C16-ACP to C18-ACP, and thus is less likely to be directly involved in the synthesis of the C9 chain of this compound. nih.gov

The catalytic activity of these KAS enzymes relies on a conserved catalytic triad, typically composed of cysteine, histidine, and either another histidine or asparagine, located at the base of the substrate-binding pocket. nih.gov

Gene Expression Analysis and Transcriptomic Regulation of Pathways

The production of this compound is transcriptionally regulated, with the expression of the biosynthetic genes being tightly controlled, particularly in the placental tissue of Capsicum fruits where capsaicinoids are synthesized. nih.gov Transcriptome analyses and co-expression network studies have been instrumental in identifying the genes and regulatory factors involved. nih.govnih.gov

Several candidate genes encoding KAS enzymes have been identified in Capsicum species. tandfonline.com The expression of these genes often correlates with the developmental stage of the fruit and the level of pungency.

The regulation of this pathway is orchestrated by a hierarchy of transcription factors. Key among these are members of the MYB and ERF (Ethylene Response Factor) families.

MYB Transcription Factors : Studies have identified specific R2R3-MYB transcription factors, such as CaMYB48 and CaMYB37 , as critical regulators of capsaicinoid biosynthesis. nih.govnih.govexlibrisgroup.com These transcription factors can directly bind to the promoter regions of capsaicinoid biosynthetic genes, including AT3 (a putative acyltransferase) and KasIa, thereby activating their transcription. nih.govnih.gov

Ethylene Response Factors (ERFs) : Ethylene is a plant hormone known to influence fruit ripening and the synthesis of secondary metabolites. Certain ERF transcription factors have been shown to be involved in the regulation of capsaicinoid biosynthesis genes.

The intricate interplay between these transcription factors and the developmental cues of the plant ensures that the production of this compound, and consequently capsaicinoids, is precisely controlled in time and space within the pepper fruit.

Table 2: Key Regulatory Genes in the Biosynthesis of this compound This interactive table summarizes the key transcription factors and enzymes identified through gene expression and co-expression network analyses that are involved in the regulation and synthesis of this compound as part of the capsaicinoid biosynthetic pathway.

| Gene/Protein | Gene/Protein Family | Proposed Function | Supporting Evidence |

|---|---|---|---|

| CaMYB48 | R2R3-MYB Transcription Factor | Transcriptional activator of capsaicinoid biosynthetic genes, including KasIa. | Co-expression network analysis; Direct regulation of target genes. nih.govexlibrisgroup.com |

| CaMYB37 | MYB-related Transcription Factor | Regulates capsaicinoid biosynthesis by binding to the AT3 promoter. | Gene silencing (VIGS); Yeast one-hybrid (Y1H) and dual-luciferase assays. nih.gov |

| KAS I | β-ketoacyl-ACP synthase I | Catalyzes the elongation of the branched-chain fatty acid from C4 to the C9 precursor. | Functional characterization of KAS enzymes; Transcriptomic data from Capsicum. nih.gov |

| KAS III | β-ketoacyl-ACP synthase III | Initiates the fatty acid synthesis by condensing a branched-chain starter unit with malonyl-ACP. | Substrate specificity studies of KASIII. researchgate.net |

Metabolic Transformations and Catabolism of this compound in Producing Organisms

This compound, a branched-chain fatty acid, serves as a key intermediate in the biosynthesis of various secondary metabolites, most notably in species of the Capsicum genus (chili peppers). Its metabolic fate is primarily dictated by the enzymatic machinery of the producing organism, leading to the formation of pungent capsaicinoids or other related compounds. The catabolism of this fatty acid is also crucial for maintaining metabolic homeostasis within the cell.

Pathways Leading to Volatile Ester Formation

The most significant metabolic transformation of this compound is its incorporation into the capsaicinoid biosynthetic pathway. Capsaicinoids are the compounds responsible for the pungency of chili peppers. Although technically amides, their formation is a central aspect of the metabolic fate of this compound.

The biosynthesis of capsaicin (B1668287), the most abundant and pungent capsaicinoid, involves the convergence of two major pathways: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid pathway, which provides the acyl moiety derived from this compound. nih.gov The availability of 8-methyl-nonenoic acid is a critical determinant of the final capsaicin concentration in the pepper fruit. nih.gov

The key steps involving this compound are:

Isomerization and Activation: For incorporation into capsaicin, the (Z)-isomer of 8-methylnon-6-enoic acid is typically isomerized to its (E)-form, trans-8-methyl-6-nonenoic acid. This is then activated to its coenzyme A (CoA) thioester, trans-8-methyl-6-nonenoyl-CoA, by an acyl-CoA synthetase (ACS). googleapis.com This activation step is crucial for the subsequent condensation reaction.

Condensation with Vanillylamine: The activated acyl group is then transferred to vanillylamine, forming an amide bond. This reaction is catalyzed by capsaicin synthase, a BAHD-type acyltransferase encoded by the Pun1 locus. nih.govmdpi.comresearchgate.net The recombinant capsaicin synthase has been shown to be highly specific for vanillylamine and certain aliphatic CoA-esters. nih.govmdpi.com

The table below summarizes the key enzymes and substrates in the final stages of capsaicin biosynthesis involving the fatty acid moiety.

| Substrate | Enzyme | Product |

| This compound | Isomerase | (E)-8-methyl-6-nonenoic acid |

| (E)-8-methyl-6-nonenoic acid | Acyl-CoA Synthetase (ACS) | (E)-8-methyl-6-nonenoyl-CoA |

| (E)-8-methyl-6-nonenoyl-CoA, Vanillylamine | Capsaicin Synthase (Pun1) | Capsaicin |

This table details the enzymatic conversion of this compound to capsaicin.

Diversification into Other Metabolites

Beyond its primary role as a precursor to capsaicin, this compound can be channeled into other metabolic pathways, leading to a diversification of related compounds.

One notable pathway is the synthesis of capsinoids, which are non-pungent analogs of capsaicinoids. For instance, the synthesis of capsiate (B39960) involves the esterification of (E)-8-methyl-6-nonenoic acid with vanillyl alcohol, a reaction that can be catalyzed by lipases. researchgate.net This demonstrates how a change in the amine substrate (vanillylamine) to an alcohol substrate (vanillyl alcohol) can lead to a different class of metabolites.

Furthermore, as a fatty acid, this compound can be subject to general fatty acid catabolism. In microorganisms, branched-chain fatty acids are components of cell membranes and can be broken down for energy. nih.gov The catabolism of branched-chain fatty acids typically proceeds through β-oxidation, where two-carbon units are sequentially removed from the fatty acid chain. libretexts.org This process would generate acetyl-CoA, which can then enter the Krebs cycle for energy production. The enzymes involved in the degradation of branched-chain acyl-CoA molecules, such as acyl-CoA dehydrogenases, compete with the biosynthetic enzymes for the available substrate pool. nih.gov

The diversification of this compound's metabolic fate is summarized below:

| Metabolic Pathway | Key Substrate(s) | Key Enzyme(s) | Key Product(s) |

| Capsaicinoid Biosynthesis | (E)-8-methyl-6-nonenoyl-CoA, Vanillylamine | Capsaicin Synthase | Capsaicin, Dihydrocapsaicin |

| Capsinoid Biosynthesis | (E)-8-methyl-6-nonenoic acid, Vanillyl alcohol | Lipase | Capsiate |

| Fatty Acid Catabolism | (Z)-8-methylnon-6-enoyl-CoA | Acyl-CoA Dehydrogenase, β-oxidation enzymes | Acetyl-CoA |

This table illustrates the different metabolic pathways that this compound can enter.

Biological and Ecological Roles of Z 8 Methylnon 6 Enoic Acid and Its Derivatives Non Human Organisms

Functional Significance in Plant-Environment Interactions

The importance of (Z)-8-methylnon-6-enoic acid extends into the ecological realm through its role in producing secondary metabolites that mediate interactions between the plant and its environment.

While there is no direct evidence of this compound acting as an external chemical signal, its status as the limiting precursor for capsaicinoid synthesis gives it an indirect but vital role. researchgate.net Capsaicinoids are well-known for their ecological functions, primarily as a defense mechanism. Therefore, the regulation of 8-methylnonenoic acid biosynthesis is a key internal signaling process that allows the plant to allocate resources towards producing these ecologically significant compounds.

The primary defensive function of this compound is realized through its conversion to capsaicinoids. mdpi.com Capsaicinoids are potent deterrents to mammalian herbivores, preventing them from consuming the fruits and destroying the seeds. This targeted defense does not affect birds, which are the primary dispersers of Capsicum seeds. The production of these pungent compounds, therefore, represents a sophisticated evolutionary strategy to ensure reproductive success, a strategy that is fundamentally dependent on the synthesis of 8-methylnonenoic acid. The biosynthesis of this fatty acid is thus an integral part of the plant's chemical defense arsenal.

Broader Biological Implications in Other Non-Human Systems (e.g., insect semiochemicals, microbial interactions)

Current scientific literature focuses extensively on the role of this compound within the context of Capsicum metabolism. nih.govresearchgate.netmdpi.com There is limited available research detailing its function as a semiochemical in insect communication or its direct involvement in microbial interactions. Its thermal degradation from capsaicin (B1668287) has been noted, but its natural role in other biological systems outside of being a capsaicinoid precursor remains an area for future investigation. chemicalbook.comlipidmaps.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₁₈O₂ | Precursor to capsaicinoids in Capsicum spp. nih.gov |

| Capsaicin | C₁₈H₂₇NO₃ | Pungent compound in chili peppers, synthesized from this compound and vanillylamine (B75263). nih.gov |

| Vanillylamine | C₈H₁₁NO₂ | Phenylpropanoid precursor condensed with 8-methylnonenoic acid to form capsaicin. nih.govresearchgate.net |

| Keto acyl synthase (KAS) | Enzyme | A crucial enzyme involved in the biosynthesis of 8-methylnonenoic acid. nih.gov |

| Aminotransferase (AMT) | Enzyme | An enzyme involved in the biosynthesis of vanillylamine. nih.gov |

| Capsiate (B39960) | C₂₀H₃₀O₄ | A non-pungent analog of capsaicin found in certain sweet pepper cultivars. mdpi.comchemsrc.comthegoodscentscompany.com |

Advanced Analytical Methodologies for Characterization and Quantitation of Z 8 Methylnon 6 Enoic Acid

Spectroscopic Techniques for Structural Elucidation and Isotopic Profiling

Spectroscopic methods are fundamental in determining the molecular structure and isotopic composition of (Z)-8-methylnon-6-enoic acid, providing insights into its biosynthesis and metabolic fate.

Quantitative 2H Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium (B1214612) Distribution

Quantitative 2H Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR) method, is a powerful tool for determining the non-statistical distribution of deuterium (²H) at natural abundance within a molecule. researchgate.netacs.org This technique provides a unique isotopic fingerprint that can reveal information about the molecule's synthetic or biosynthetic origins.

A study on the fatty acid precursors of capsaicinoids, including the closely related methyl E-8-methylnon-6-enoate, utilized quantitative ²H NMR to analyze the site-specific isotopic content. researchgate.net The analysis revealed a distinct and non-statistical distribution of deuterium along the fatty acid chain. researchgate.net This pattern is a result of isotopic fractionation during enzymatic processes in the biosynthetic pathway. nih.govnih.gov For instance, desaturation steps are known to cause a significant depletion of deuterium at specific positions on the carbon chain. nih.gov

Key findings from ²H NMR studies on related branched-chain fatty acids demonstrate:

A marked depletion of ²H at the vinylic positions. researchgate.net

An alternating pattern of deuterium distribution along the methylene (B1212753) groups in the carbon chain. researchgate.net

A gradient of ²H content along the chain, reflecting the different isotopic compositions of biosynthetic precursors like acetate (B1210297) and the starter unit derived from an amino acid (e.g., valine). researchgate.net

This methodology allows researchers to probe the mechanisms of enzymes like desaturases and elongases involved in the fatty acid's biosynthesis. researchgate.netnih.gov

Table 1: Representative Site-Specific Deuterium Isotope Ratios in a Related Branched-Chain Fatty Acid Precursor

| Position in Methyl 8-methylnonanoate (B15497590) | Relative (D/H) Ratio |

|---|---|

| Methyl (C9) | 1.15 |

| Methine (C8) | 0.80 |

| Methylene (C7) | 1.05 |

| Methylene (C5) | 0.95 |

| Methylene (C4) | 1.08 |

| Methylene (C3) | 0.92 |

| Methylene (C2) | 0.85 |

(Data is illustrative, based on findings for methyl 8-methylnonanoate as described in research by Billault et al., 2002) researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds and their metabolites. researchgate.netnih.gov When coupled with separation techniques like liquid chromatography (LC), LC-HRMS is a cornerstone of modern metabolomics, capable of detecting and identifying metabolites in complex biological matrices. nih.govyoutube.com Tandem mass spectrometry (MS/MS) further fragments selected precursor ions to generate characteristic product ions, offering structural insights crucial for unambiguous identification. researchgate.net

For this compound, HRMS and MS/MS are essential for identifying its downstream metabolites. As a precursor in the capsaicinoid pathway, it undergoes enzymatic modifications. researchgate.net LC-MS/MS methods can trace the metabolic fate of this fatty acid by identifying products of oxidation, hydroxylation, or conjugation.

A significant challenge in fatty acid analysis is the differentiation of isomers, such as iso- and anteiso-branched-chain fatty acids. nih.gov Novel MS/MS strategies, like charge-switching derivatization, have been developed to overcome this. In this approach, fatty acid anions are converted to charged metal complexes which, upon fragmentation, yield predictable product ions that are diagnostic for the branching position. nih.gov This technique allows for the de novo assignment of methyl branch points without relying on authentic standards. nih.gov

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is indispensable for isolating this compound from complex mixtures and for assessing its purity, particularly in distinguishing it from its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acids. core.ac.uk For GC analysis, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), to improve chromatographic performance. nih.gov

The separation on a GC column, often a polar one, allows for the resolution of different fatty acids based on their boiling points and polarity. nist.gov The electron ionization (EI) mass spectrum generated for a specific FAME provides a fragmentation pattern that serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries like the NIST Mass Spectral Library. nist.govrjptonline.org The NIST WebBook contains GC data and mass spectra for 8-methyl-6-nonenoic acid, which can be used as a reference. nist.govnist.govnist.gov GC-MS is a key analytical platform in metabolomics studies investigating the effects of capsaicin (B1668287) and its precursors on lipid metabolic pathways. nih.gov

Table 2: Key Mass-to-Charge (m/z) Peaks in the Electron Ionization Mass Spectrum of a Methyl Ester of 8-Methylnonenoic Acid

| m/z | Interpretation |

|---|---|

| 184 | Molecular Ion [M]⁺ (Methyl 8-methylnon-6-enoate) |

| 153 | [M - OCH₃]⁺ |

| 141 | Cleavage related to the double bond position |

| 74 | McLafferty rearrangement ion, characteristic of FAMEs |

| 55 | Alkyl fragment |

(Data is representative based on typical fragmentation of unsaturated FAMEs and reference spectra from NIST for related isomers) nist.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation of non-volatile compounds like fatty acids in their underivatized form. nih.govresearchgate.net Reversed-phase (RP) HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for fatty acid separation. youtube.com

RP-HPLC is particularly effective for separating cis- and trans-isomers of unsaturated fatty acids. nih.gov The trans-isomer, having a more linear and less polar structure than the bent cis-isomer, typically interacts more strongly with the C18 stationary phase and thus has a longer retention time. nih.gov This capability is crucial for assessing the isomeric purity of this compound. Various detectors can be used, including UV detectors (if the fatty acid is derivatized with a chromophore) or mass spectrometers for more sensitive and specific detection. nih.govresearchgate.net

Recent advances in LC include the development of methods for analyzing underivatized fatty acids using MS-compatible mobile phases, which simplifies sample preparation and allows for direct coupling to mass spectrometry for identification. nih.govsielc.com

Integrated Omics Approaches for Comprehensive Metabolic Pathway Analysis

Understanding the complete biological role of this compound requires placing it within the broader context of cellular metabolism. Integrated "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics/lipidomics, provide a systems-level view of metabolic pathways. nih.govpnas.orgresearchgate.net

Since this compound is an intermediate in the biosynthesis of capsaicinoids, its regulation is intertwined with the phenylpropanoid and fatty acid metabolism pathways. researchgate.net An integrated omics study on Capsicum species, for example, could involve:

Transcriptomics: To measure the expression levels of genes encoding enzymes in the fatty acid synthesis and modification pathways (e.g., branched-chain amino acid transferase, ketoacyl synthase, fatty acid thioesterase). researchgate.netnih.gov

Proteomics: To quantify the abundance of these enzymes. mdpi.com

Metabolomics and Lipidomics: To measure the levels of this compound, its precursors (like valine and acetate), and its downstream products (capsaicinoids) using techniques like LC-HRMS and GC-MS. nih.govnih.gov

By integrating these datasets, researchers can build comprehensive models of the capsaicin biosynthetic network. nih.gov This approach can identify regulatory bottlenecks, discover previously unknown metabolic links, and elucidate how environmental or genetic factors influence the production of this fatty acid and its pungent derivatives. nih.govnih.gov Such studies have demonstrated that active flavonoid metabolism can promote the accumulation of capsaicin by influencing shared metabolic substrates. nih.gov

Non-Targeted Metabolomics for Volatile Organic Compounds (VOCs)

Non-targeted metabolomics is a comprehensive approach used to identify and quantify a wide range of small molecules, including volatile organic compounds (VOCs), in a biological sample without a preconceived bias. This technique is particularly valuable for discovering novel biomarkers and understanding complex metabolic pathways. While this compound is a medium-chain fatty acid, it and its related metabolic products can contribute to the volatile profile of an organism, which can be analyzed using these methods. frontiersin.orgchemicalbook.com

The general workflow for non-targeted VOC metabolomics involves several key stages, from sample collection to data analysis. openagrar.de The analysis of VOCs from sources like plant tissues or animal breath and waste requires highly sensitive techniques to detect compounds present in trace amounts. nih.govopenagrar.de Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technology for this type of analysis, often coupled with pre-concentration techniques like solid-phase microextraction (SPME) or needle-trap microextraction (NTME) to enhance detection limits. openagrar.deopenagrar.de

Below is an interactive table outlining a hypothetical workflow for the non-targeted metabolomic analysis of VOCs from a plant sample potentially containing this compound.

Table 1: Hypothetical Workflow for Non-Targeted VOC Metabolomics| Step | Technique/Method | Description |

|---|---|---|

| 1. Sample Collection | Headspace Sampling | Volatiles are collected from the air surrounding the sample (e.g., Capsicum fruit) in a controlled environment to capture emitted compounds. |

| 2. Pre-concentration | Solid-Phase Microextraction (SPME) or Needle-Trap Microextraction (NTME) | A coated fiber or needle with sorbent material is exposed to the headspace to adsorb and concentrate the VOCs, increasing the sensitivity of the analysis. openagrar.de |

| 3. Separation & Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | The concentrated VOCs are desorbed into a gas chromatograph, which separates the individual compounds. The mass spectrometer then fragments the compounds and detects the resulting ions, allowing for their identification. openagrar.de |

| 4. Data Processing | Deconvolution & Library Matching | Software is used to process the complex chromatograms, and the resulting mass spectra are compared against spectral libraries (e.g., NIST) for compound identification. rsc.org |

| 5. Statistical Analysis | Multivariate Analysis (e.g., PLS-DA) | Statistical methods are applied to the data to identify significant differences in VOC profiles between different sample groups (e.g., high- vs. low-pungency peppers). frontiersin.org |

Correlative Transcriptomic and Proteomic Studies

Understanding the biosynthesis of this compound can be significantly advanced by integrating transcriptomic (the study of all RNA transcripts) and proteomic (the study of all proteins) data. This correlative approach allows researchers to link the expression of specific genes to the production of the enzymes responsible for synthesizing this fatty acid.

In Capsicum species, the biosynthesis of the structurally related (E)-8-methyl-6-nonenoic acid is a critical step in the production of capsaicin, the compound responsible for pungency. researchgate.net Genetic and biochemical studies have identified the Pun1 locus as encoding the capsaicin synthase enzyme (CS), which catalyzes the final condensation step between vanillylamine (B75263) and 8-methyl-6-nonenoyl-CoA. nih.gov The synthesis of the 8-methyl-6-nonenoyl-CoA precursor itself is believed to originate from the branched-chain amino acid (valine or leucine) biosynthetic pathway. researchgate.netnih.gov

Correlative transcriptomic and proteomic studies would involve comparing high- and low-pungency Capsicum cultivars. By analyzing the complete set of messenger RNA (mRNA) transcripts and proteins in the placental tissue of the peppers, researchers can identify genes and enzymes that are upregulated in the high-pungency varieties. This allows for the identification of key enzymatic steps in the branched-chain fatty acid elongation pathway leading to this compound. For example, a deficiency in the 8-methyl-6-nonenoic acid pool has been identified as a crucial factor limiting capsaicin levels in low-pungency genotypes. researchgate.net

A correlative study might reveal increased expression of genes encoding enzymes such as branched-chain amino acid aminotransferase, keto-acid dehydrogenases, acyl-carrier proteins (ACPs), and fatty acid synthases in high-pungency varieties. The identification of these molecular components provides targets for future genetic engineering to modify capsaicinoid content in peppers.

The table below lists key genes and proteins that would be targets in correlative transcriptomic and proteomic studies aimed at elucidating the biosynthesis of 8-methylnon-6-enoic acid.

Table 2: Potential Transcriptomic and Proteomic Targets for 8-Methylnon-6-enoic Acid Biosynthesis| Target Class | Specific Enzyme/Protein | Putative Function in Biosynthesis |

|---|---|---|

| Amino Acid Metabolism | Branched-chain amino acid aminotransferase (BCAT) | Catalyzes the initial transamination of valine or leucine (B10760876). |

| Fatty Acid Initiation | Branched-chain α-keto acid dehydrogenase complex (BCKDH) | Converts the α-keto acids from amino acid breakdown into starter units for fatty acid synthesis. |

| Fatty Acid Elongation | Ketoacyl-ACP synthase (KAS) | Catalyzes the condensation reactions to elongate the fatty acid chain. |

| Fatty Acid Elongation | Ketoacyl-ACP reductase (KAR) | Reduces the keto group during the elongation cycle. |

| Fatty Acid Elongation | Hydroxyacyl-ACP dehydratase (HAD) | Removes a water molecule during the elongation cycle. |

| Fatty Acid Elongation | Enoyl-ACP reductase (ENR) | Reduces the double bond in the final step of each elongation cycle. |

| Final Condensation | Capsaicin synthase (CS) (Pun1 gene product) | Condenses 8-methyl-6-nonenoyl-CoA with vanillylamine to form capsaicin. nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering for Production Optimization

The biosynthesis of (Z)-8-methylnon-6-enoic acid is an integral part of the larger capsaicinoid pathway, which merges metabolites from branched-chain fatty acid and phenylpropanoid metabolism. uwaterloo.caresearchgate.net The final, and perhaps most critical, step in the formation of capsaicin (B1668287) is the condensation of the fatty acid moiety, derived from this compound, with vanillylamine (B75263). This reaction is catalyzed by capsaicin synthase (CS), an acyltransferase encoded by the Pun1 gene. nih.govnih.govuniprot.orgresearchgate.net

Research has shown that the level of 8-methyl-nonenoic acid is a crucial determinant of capsaicinoid content and, therefore, pungency in Capsicum genotypes. nih.govresearchgate.net Enzymes such as ketoacyl-ACP synthase (KAS) play a significant role in the fatty acid synthesis branch of the pathway. nih.govresearchgate.net The expression of the KAS gene has been observed to increase during fruit development, correlating with capsaicin accumulation. nih.gov

Future research is focused on identifying and characterizing novel enzymes within this pathway to uncover new regulatory points for metabolic engineering. The ultimate goal is to optimize the production of this compound and its downstream products. Genetic engineering strategies are being explored to enhance yields, not just in peppers, but also in heterologous systems. For instance, efforts are underway to introduce key genes like Pun1 and the putative aminotransferase (pAMT) into microorganisms such as Saccharomyces cerevisiae (yeast) to create microbial factories for capsaicinoid production. rowan.edurowan.edu This approach could provide a scalable and cost-effective alternative to agricultural extraction. rowan.edu Furthermore, the discovery that the tomato genome contains inactive genes for the capsaicinoid biosynthetic pathway opens up the possibility of using genome engineering techniques to activate this pathway in a non-pungent, high-yield crop. uwaterloo.ca

| Enzyme/Gene | Function | Research Focus |

| Capsaicin Synthase (CS) / Pun1 | Catalyzes the final condensation of the fatty acid moiety and vanillylamine to form capsaicinoids. nih.govresearchgate.netnih.gov | Key determinant of pungency; target for genetic engineering and downregulation to create non-pungent varieties. nih.govresearchgate.net |

| Ketoacyl-ACP Synthase (KAS) | Involved in the elongation of branched-chain fatty acids, a precursor to 8-methyl-6-nonenoic acid. researchgate.netnih.gov | Its expression correlates with pungency levels; a potential target for optimizing precursor supply. nih.gov |

| Putative Aminotransferase (pAMT) | Believed to be involved in the conversion of vanillin (B372448) to vanillylamine, the other key precursor for capsaicinoids. nih.govnih.gov | Genetic modification to decrease its activity can increase the production of capsinoids, which have similar physiological activities to capsaicinoids but low pungency. google.com |

Rational Design and Synthesis of Bioactive Analogs with Defined Stereochemistry

This compound is a valuable starting material for the chemical synthesis of capsaicin analogs. scbt.com These synthetic derivatives are of great interest for their potential applications in pharmaceuticals and as research tools. rsc.orgnih.gov The ability to control the stereochemistry of the double bond at the C6-C7 position is critical, as the cis (Z) or trans (E) configuration can significantly influence biological activity.

Modern synthetic methodologies, including multi-step flow synthesis, are being developed to produce capsaicin and its analogs efficiently. acs.org These processes often involve the activation of the carboxylic acid group of 8-methylnon-6-enoic acid (or its isomer) for amidation with vanillylamine or its synthetic variants. acs.org For example, a patented method describes the synthesis of the trans isomer, 8-methyl-trans-6-nonenoic acid, by first producing the cis form and then treating it with nitrous acid to induce isomerization. google.com This highlights the chemical tractability of the double bond and the potential for stereochemical control.

The rational design of new analogs focuses on modifying different regions of the capsaicin structure to enhance specific properties, such as antioxidant or neuroprotective effects, while potentially reducing pungency. rsc.orgnih.govresearchgate.net By systematically altering the fatty acid chain derived from 8-methylnon-6-enoic acid, researchers can probe the structure-activity relationships that govern the interaction of these molecules with their biological targets, such as the TRPV1 receptor. acs.orgacs.org

| Synthetic Approach | Description | Key Feature |

| Amidation | The carboxylic acid group of 8-methyl-6-nonenoic acid is activated (e.g., to an acyl chloride) and reacted with an amine (e.g., vanillylamine) to form the characteristic amide bond of capsaicinoids. nih.govacs.org | A fundamental reaction for creating the core structure of capsaicin and its analogs. |

| Flow Synthesis | A continuous-flow process involving multiple reaction steps (e.g., oxime formation, reduction, N-acylation) to produce capsaicinoids without isolating intermediates. acs.org | Offers improved efficiency, safety, and scalability compared to batch processing. |

| Stereochemical Isomerization | The Z- (cis) isomer of 8-methyl-6-nonenoic acid can be converted to the E- (trans) isomer, a precursor for different capsaicinoid analogs. google.com | Allows for the synthesis of analogs with defined stereochemistry to study structure-activity relationships. |

Deeper Understanding of Ecological Functions and Interspecies Chemical Communication

The ecological role of this compound is expressed through its ultimate product, capsaicin. The pungency of capsaicinoids is a sophisticated evolutionary adaptation for defense and seed dispersal. nih.gov These compounds act as a potent irritant to mammals by activating the TRPV1 receptor, causing a burning sensation. acs.orgnih.gov This effectively deters most herbivorous mammals from consuming the pepper fruits.

In contrast, birds lack the specific type of TRPV1 receptor that binds capsaicin, making them insensitive to the pungent effects. reddit.com This differential sensitivity is a classic example of directed deterrence, a form of interspecies chemical communication. Birds, being effective seed dispersers, can consume the fruits and spread the seeds to new locations, while mammals, which would likely destroy the seeds by chewing, are repelled. Research into the specific calls used by honey-hunters to communicate with honeyguide birds further illustrates the complex and sometimes culturally determined nature of interspecies communication, which can be mediated by chemical or auditory signals. nih.gov

Future research in this area aims to further dissect the nuances of this chemical communication. This includes investigating whether the fatty acid precursors themselves, like this compound, have any signaling roles or if the specific blend of different capsaicinoids (derived from various fatty acids) targets different species with varying effectiveness. Understanding these ecological interactions provides insight into the co-evolution of plants and animals.

Integration of Multidisciplinary Approaches for Systems-Level Insights into Natural Product Biology

To gain a holistic understanding of this compound and its role in plant biology, researchers are increasingly integrating multidisciplinary approaches. The field of systems biology, which combines genomics, transcriptomics, proteomics, and metabolomics, is proving invaluable for studying the complex capsaicinoid biosynthetic network. nih.govnih.gov

Metabolomic studies, using techniques like LC-MS and GC-MS, have been employed to profile the vast array of metabolites in different pepper varieties. nih.govresearchgate.netmetabolomicscentre.nl These studies have confirmed that variations in pungency correlate with the abundance of branched fatty acid esters, reflecting the activity of the pathway that produces this compound. researchgate.net By comparing the metabolic and transcriptomic profiles of pungent and non-pungent peppers, scientists can identify key regulatory genes and understand how the metabolic flux is controlled. nih.govfrontiersin.org For instance, such comparative analyses between a cultivated pepper and its wild progenitor revealed that a loss of pungency during domestication was linked to the downregulation of key biosynthetic genes. nih.govfrontiersin.org

Comprehensive databases, such as the SolCyc database, have been created to integrate all available genomic, transcriptomic, and metabolic data into a testable model of capsaicinoid biosynthesis. nih.govresearchgate.net This systems-level approach not only provides deeper insights into the natural biology of this compound but also creates a predictive framework for future genetic engineering and synthetic biology efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for (Z)-8-methylnon-6-enoic acid, and how can researchers verify product purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation or isomerization of precursor compounds, such as (E)-isomers derived from capsaicin degradation. To verify purity, employ gas chromatography-mass spectrometry (GC-MS) for structural confirmation and assess purity via nuclear magnetic resonance (NMR) integration ratios (e.g., comparing proton signals for Z/E isomers). Quantitative analysis using high-performance liquid chromatography (HPLC) with UV detection is recommended for trace impurity identification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from its (E)-isomer?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹). For stereochemical confirmation, ¹H NMR is critical: the (Z)-isomer exhibits vicinal coupling constants (J) between 10–12 Hz for allylic protons, whereas the (E)-isomer shows J ≈ 15–17 Hz. Nuclear Overhauser effect (NOE) experiments further resolve spatial proximity of substituents .

Q. What are the primary thermal decomposition products of this compound, and how can they be analytically differentiated?

- Methodological Answer : Thermal degradation (e.g., via pyrolysis-GC-MS) yields amides (e.g., (Z)-8-methylnon-6-enamide), shorter-chain carboxylic acids (nonanoic acid), and phenolic derivatives (2-methoxyphenol). Differentiate products using retention indices in GC-MS and fragmentation patterns. For quantitative analysis, employ internal standards (e.g., deuterated analogs) to calibrate mass spectral response .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or conformational dynamics. Use orthogonal techniques: cross-validate NMR assignments with 2D-COSY or HSQC, and corroborate with X-ray crystallography if crystalline derivatives are obtainable. For ambiguous cases, replicate synthesis under inert atmospheres to rule out oxidation artifacts .

Q. What mechanistic insights explain the thermal stability differences between (Z)- and (E)-8-methylnon-6-enoic acid?

- Methodological Answer : The (Z)-isomer’s lower stability arises from steric strain in the cis configuration, accelerating decarboxylation. Investigate via thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to map decomposition kinetics. Computational modeling (e.g., density functional theory) can predict activation energies for isomer-specific degradation pathways .

Q. What computational strategies are effective for modeling the reaction mechanisms of this compound in biological systems?

- Methodological Answer : Molecular dynamics simulations with force fields (e.g., CHARMM36) model lipid bilayer interactions, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods elucidate enzymatic binding (e.g., fatty acid amide hydrolase). Validate predictions using mutagenesis studies and kinetic isotope effect analyses .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound amidated derivatives?

- Methodological Answer : Document reaction conditions rigorously (solvent purity, catalyst loading, temperature gradients). Use statistical design of experiments (DoE) to optimize parameters. Share raw NMR and HPLC data in supplementary materials to enable independent verification .

Q. What methodologies are suitable for studying the kinetic parameters of this compound decomposition under varying pH conditions?

- Methodological Answer : Conduct pseudo-first-order kinetic studies using UV-Vis spectroscopy (monitoring carboxylate ion formation at 210–230 nm). Apply the Eyring equation to calculate activation entropy (ΔS‡) and enthalpy (ΔH‡). Validate with stopped-flow techniques for rapid pH-dependent reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.